molecular formula C24H18N4O2 B12482905 1H-benzotriazol-1-ylmethyl 2-(4-methylphenyl)quinoline-4-carboxylate

1H-benzotriazol-1-ylmethyl 2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12482905
M. Wt: 394.4 g/mol
InChI Key: RDQCCPCGGIROGB-UHFFFAOYSA-N
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Description

1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzotriazole moiety linked to a quinoline carboxylate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole moiety, which is then coupled with a quinoline derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of 1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable complexes with metal ions, which may contribute to its biological and industrial activities. Additionally, the quinoline structure can interact with various enzymes and receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Similar in structure and often exhibit comparable biological activities.

    Benzimidazole Derivatives: Share the benzotriazole moiety and have similar applications in medicinal chemistry.

    Triazole Derivatives: Known for their versatility in organic synthesis and biological activities.

Uniqueness

1,2,3-BENZOTRIAZOL-1-YLMETHYL 2-(4-METHYLPHENYL)QUINOLINE-4-CARBOXYLATE is unique due to its specific combination of benzotriazole and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

benzotriazol-1-ylmethyl 2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H18N4O2/c1-16-10-12-17(13-11-16)22-14-19(18-6-2-3-7-20(18)25-22)24(29)30-15-28-23-9-5-4-8-21(23)26-27-28/h2-14H,15H2,1H3

InChI Key

RDQCCPCGGIROGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4

Origin of Product

United States

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